molecular formula C36H40N2O4 B2779863 4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE CAS No. 317338-24-2

4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE

Cat. No.: B2779863
CAS No.: 317338-24-2
M. Wt: 564.726
InChI Key: AMHDYJPBWHJHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-[4'-(4-butoxybenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]benzamide is a symmetrical benzamide derivative featuring a biphenyl core substituted with methyl groups at the 3 and 3' positions. Each terminal phenyl ring is functionalized with a 4-butoxybenzamide moiety.

Properties

IUPAC Name

4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N2O4/c1-5-7-21-41-31-15-9-27(10-16-31)35(39)37-33-19-13-29(23-25(33)3)30-14-20-34(26(4)24-30)38-36(40)28-11-17-32(18-12-28)42-22-8-6-2/h9-20,23-24H,5-8,21-22H2,1-4H3,(H,37,39)(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHDYJPBWHJHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OCCCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This step involves the reaction of 4-butoxybenzoyl chloride with an amine derivative to form an amide bond.

    Aromatic Substitution:

    Coupling Reactions: The final step often involves coupling reactions to link the aromatic rings together, forming the complete structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[4'-(4-BUTOXYBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]BENZAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a biphenyl backbone with angiotensin II receptor antagonists like losartan, valsartan, and irbesartan, which feature tetrazole groups for receptor binding . However, the target molecule replaces the tetrazole with 4-butoxybenzamide substituents, likely altering hydrogen-bonding capacity and lipophilicity. Similarly, triazoloquinazoline fluorophores (e.g., compounds 5c–5f in ) incorporate biphenyl residues but substitute carbazole or amino groups, enhancing photophysical properties .

Substituent Effects on Physicochemical Properties

  • Butoxy vs. Tetrazole Groups: The 4-butoxy chains increase hydrophobicity compared to the polar tetrazole in losartan (logP ~6.0 for butoxy vs.
  • Methyl Substituents : The 3,3'-dimethyl groups on the biphenyl core introduce steric hindrance, which may reduce aggregation in solid-state applications compared to unmethylated analogs like 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide () .

Molecular Weight and Complexity

A comparison of molecular weights highlights structural diversity among benzamide derivatives:

Compound Name Molecular Weight Key Features Reference
4-Butoxy-N-[4'-(4-butoxybenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]benzamide (Target Compound) ~650–700* Symmetrical benzamide, biphenyl core, butoxy substituents Estimated
Losartan 422.91 Biphenyl-tetrazole, imidazole ring
4-Chloro-N-(4-methoxy-2-nitrophenyl)benzamide 306.71 Simple benzamide with nitro and chloro groups
Triazoloquinazoline 5f 654.71 Carbazole-substituted fluorophore
Pyrazole-linked benzamide (CAS 109505-23-9) 1462.22 High complexity with pyrazole and trichlorophenyl groups

*Estimated based on structural similarity to compounds.

Q & A

Basic: What are the recommended synthetic routes for 4-butoxy-N-[4'-(4-butoxybenzamido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Preparation of biphenyl intermediates via Suzuki-Miyaura coupling to establish the 3,3'-dimethyl-biphenyl core.
  • Step 2 : Sequential amidation using 4-butoxybenzoyl chloride under anhydrous conditions, with coupling reagents like HATU or EDCI to ensure high yields .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the target compound.
    Key reaction parameters include maintaining inert atmospheres (N₂/Ar) and controlled temperatures (0–25°C) to minimize side reactions .

Basic: How is the structural characterization of this compound validated in academic research?

Structural validation employs:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., δ ~8.0 ppm for aromatic protons adjacent to carbonyl groups) .
  • FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
  • X-ray Crystallography (if applicable): Resolves stereochemical ambiguities; biphenyl dihedral angles and hydrogen-bonding networks are critical for confirming 3D structure .

Basic: What in vitro assays are used to screen its biological activity?

Common assays include:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) with IC₅₀ calculations .
  • Cellular Uptake : Radiolabeled or fluorescently tagged derivatives tracked via confocal microscopy in cancer cell lines .
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with targets like G-protein-coupled receptors .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Optimization strategies:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling, with ligand additives (e.g., SPhos) to enhance efficiency .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require careful water content control to prevent hydrolysis .
  • Byproduct Mitigation : Use of scavenger resins (e.g., QuadraPure™) during amidation steps to remove excess acyl chloride .

Advanced: How should researchers address contradictions in reported bioactivity data?

Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) and validate with positive controls (e.g., staurosporine) .
  • Compound Purity : HPLC-MS (>95% purity) is essential; impurities like de-butoxylated byproducts can skew results .
  • Cell Line Differences : Cross-validate findings in multiple models (e.g., HEK293 vs. HeLa cells) to rule out cell-specific effects .

Advanced: What computational methods support SAR analysis for this compound?

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., PARP-1 active site) .
  • QSAR Modeling : Utilize Hammett constants for substituent effects on amide reactivity; DFT calculations (B3LYP/6-31G*) optimize electron distribution .
  • MD Simulations : GROMACS for analyzing stability of ligand-target complexes over 100-ns trajectories .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

  • Forced Degradation Studies : Expose to pH gradients (1–13), UV light, and oxidative stress (H₂O₂). Monitor via LC-MS for hydrolysis (amide bond cleavage) or ether oxidation .
  • Plasma Stability : Incubate with human plasma (37°C, 24h); quantify parent compound loss using UPLC-PDA .
  • Metabolite Identification : Liver microsome assays (rat/human) with NADPH cofactor; LC-HRMS detects hydroxylated or demethylated metabolites .

Advanced: What strategies resolve low solubility in aqueous buffers?

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers (e.g., Captisol®) .
  • Prodrug Design : Introduce phosphate or glycoside moieties at the butoxy group to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.